molecular formula C16H25NO5 B5140782 N-[2-(2-ethylphenoxy)ethyl]-2-methylpropan-2-amine;oxalic acid

N-[2-(2-ethylphenoxy)ethyl]-2-methylpropan-2-amine;oxalic acid

Cat. No.: B5140782
M. Wt: 311.37 g/mol
InChI Key: PMDWKMCDLNLIGO-UHFFFAOYSA-N
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Description

N-[2-(2-ethylphenoxy)ethyl]-2-methylpropan-2-amine;oxalic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is composed of an amine group attached to a phenoxyethyl chain, which is further linked to an ethylphenoxy group. The presence of oxalic acid as a counterion adds to its stability and solubility in different solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-ethylphenoxy)ethyl]-2-methylpropan-2-amine;oxalic acid typically involves a multi-step process. One common method includes the reaction of 2-ethylphenol with ethylene oxide to form 2-(2-ethylphenoxy)ethanol. This intermediate is then reacted with 2-methylpropan-2-amine under controlled conditions to yield the desired amine compound. The final step involves the addition of oxalic acid to form the oxalate salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-ethylphenoxy)ethyl]-2-methylpropan-2-amine;oxalic acid can undergo various chemical reactions, including:

    Oxidation: The phenoxyethyl group can be oxidized to form corresponding phenolic compounds.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

N-[2-(2-ethylphenoxy)ethyl]-2-methylpropan-2-amine;oxalic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(2-ethylphenoxy)ethyl]-2-methylpropan-2-amine;oxalic acid involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, while the phenoxyethyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamides
  • 2-((4-ethylphenoxy)methyl)benzoylthioureas
  • 3-methyl-N-[2,2,2-trichloro-1-(4-ethylphenoxy)ethyl]butanamide

Uniqueness

N-[2-(2-ethylphenoxy)ethyl]-2-methylpropan-2-amine;oxalic acid stands out due to its unique combination of an amine group and phenoxyethyl chain, which imparts distinct chemical and biological properties. Its stability and solubility, enhanced by the presence of oxalic acid, make it a valuable compound for various applications .

Properties

IUPAC Name

N-[2-(2-ethylphenoxy)ethyl]-2-methylpropan-2-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO.C2H2O4/c1-5-12-8-6-7-9-13(12)16-11-10-15-14(2,3)4;3-1(4)2(5)6/h6-9,15H,5,10-11H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDWKMCDLNLIGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCCNC(C)(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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